molecular formula C18H17Cl2N3O2 B4651100 3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea

3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea

Cat. No.: B4651100
M. Wt: 378.2 g/mol
InChI Key: FNYZOQPFZBDCEP-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea is a chemical compound supplied as a dry powder and is identified by the Vitas-M Lab ID STK167208 . It has a molecular weight of 378.26 and an empirical formula of C18H17Cl2N3O2 . This compound features a phenylurea backbone and incorporates a 4,4-dimethyl-4,5-dihydro-1,3-oxazole (isoxazoline) functional group, a privileged structure in medicinal chemistry research . Isoxazole derivatives are of significant research interest due to their wide spectrum of potential biological activities, which include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antidepressant effects in preclinical studies . The specific substitution pattern on this molecule suggests it is intended for use in biological screening assays and lead optimization processes in early-stage drug discovery . Its physicochemical properties include a LogP of 4.795, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 53 Ų . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-18(2)11-25-17(22-18)23(13-6-4-3-5-7-13)16(24)21-12-8-9-14(19)15(20)10-12/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZOQPFZBDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea is a member of the phenylurea class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18Cl2N2O Molecular Weight 373 25 g mol \text{C}_{18}\text{H}_{18}\text{Cl}_{2}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 373 25 g mol }

Key Features:

  • Contains a dichlorophenyl group which is known for enhancing biological activity.
  • The oxazole ring contributes to its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylurea, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study reported that similar compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.39 μM to 3.90 μM against lung cancer (A549) and colorectal cancer (HCT-116) cell lines .

CompoundIC50 (A549)IC50 (HCT-116)
This compoundTBDTBD
Sorafenib2.12 ± 0.18 μM2.25 ± 0.71 μM

The mechanism through which this compound exerts its antiproliferative effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For example, studies suggest that similar compounds interact with the Raf/MEK/ERK pathway , which is crucial in many cancers . The presence of electron-withdrawing groups such as chlorine enhances the binding affinity to target proteins.

Study on Structure-Activity Relationships (SAR)

Research has indicated that modifications on the phenyl and oxazole rings significantly affect the biological activity of phenylurea derivatives. For example:

  • Substituents at the para position of the phenyl ring generally enhance activity.
  • The presence of halogen atoms increases lipophilicity and binding affinity to target sites.

In Vivo Studies

While in vitro studies provide valuable insights into the antiproliferative potential, in vivo studies are essential for understanding the pharmacokinetics and dynamics of this compound. Preliminary animal studies are needed to evaluate toxicity and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and synthetic/functional insights between the target compound and related derivatives:

Compound Name / Structure Key Features Synthesis Highlights Biological/Physical Implications
Target: 3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea - 3,4-Dichlorophenyl group
- 4,4-Dimethyl oxazole
- Urea linkage
Likely derived from Suzuki coupling (similar to biphenyl-oxazole intermediates ). Enhanced lipophilicity and steric bulk may improve membrane permeability or target binding.
2-[3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2,3-dimethyl-1-pyridin-3-ylaziridin-2-yl]pyridine (18) - Pyridine and aziridine substituents
- Diastereomeric mixture (25:75 ratio)
High yield (91%) via multi-step synthesis . Aziridine ring introduces reactivity; diastereomers may exhibit divergent biological activities.
2’-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde - Biphenyl-oxazole core
- Aldehyde functional group
Synthesized via Suzuki coupling (80% yield) . Aldehyde enables further derivatization (e.g., reduction to alcohols or amines).
Byproduct 17 () - Complex hexafluorocyclopentene-thiophene-oxazole hybrid Low yield (2.56%) due to side reactions . Structural complexity may limit solubility or stability.

Key Comparative Insights

Substituent Effects: The 3,4-dichlorophenyl group in the target compound differentiates it from pyridine (compound 18) or biphenyl () analogs. Chlorine atoms increase electronegativity and may enhance interactions with hydrophobic protein pockets. 4,4-Dimethyl oxazole vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels biphenyl-oxazole intermediates (e.g., Suzuki coupling ), whereas compound 18 requires aziridine formation, which is more synthetically challenging .
  • Byproduct 17 () highlights the risk of low yields in complex multi-component reactions, underscoring the need for optimized conditions.

Functional Group Versatility :

  • The urea linkage in the target compound offers hydrogen-bonding capability, contrasting with the aldehyde in biphenyl-oxazole derivatives (), which is more reactive but less stable.

The target compound’s lack of chiral centers simplifies purification and reproducibility.

Research Findings and Implications

  • Bioactivity: While direct biological data for the target compound are unavailable, structurally related urea derivatives are known for herbicide or pharmaceutical applications (e.g., sulfonylurea herbicides). The dichlorophenyl group may confer antifungal or kinase-inhibitory properties, as seen in analogs .
  • Thermodynamic Stability: The dimethyl-oxazole ring likely improves thermal stability compared to non-methylated variants, as methyl groups reduce ring puckering and entropy loss .
  • Synthetic Scalability : The high yields (80–95%) reported for biphenyl-oxazole intermediates () suggest that the target compound could be synthesized efficiently at scale.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(3,4-dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea with high purity and yield?

  • The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key parameters include temperature control (e.g., maintaining 60–80°C for oxazole ring formation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time optimization (monitored via thin-layer chromatography (TLC)) . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. NMR and LC-MS should validate structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.8–7.6 ppm for dichlorophenyl and phenyl groups) and oxazolone ring protons (δ 1.2–1.5 ppm for dimethyl groups).
  • IR Spectroscopy : Identify urea carbonyl stretching (~1650–1700 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C22H20Cl2N3O2: 452.09 Da) . Cross-reference with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports) improves confidence .

Q. What experimental design principles are critical for assessing this compound’s stability under varying conditions?

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., urea bond hydrolysis under acidic conditions) . Include control batches and statistical replicates (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Mechanistic Reproducibility : Validate assay conditions (e.g., cell line specificity, ATP levels in kinase assays) that may alter potency. For example, discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from differences in cellular permeability or protein binding .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to compare binding modes with homologous targets (e.g., kinase domains or GPCRs). Adjust for solvent artifacts (DMSO interference >0.1%) .

Q. What strategies are recommended for studying this compound’s environmental fate and ecotoxicological impact?

  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Analogous compounds (e.g., 3-(4-chlorophenyl)-1,1-diallylurea) show logP ~3.2, suggesting moderate soil adsorption .
  • Biotic Transformation : Use LC-QTOF-MS to identify metabolites in model organisms (e.g., Daphnia magna). Project INCHEMBIOL protocols recommend 28-day exposure studies to assess chronic toxicity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Scaffold Modification : Systematically alter substituents (e.g., replacing dichlorophenyl with fluorophenyl) and evaluate changes in target binding (e.g., via surface plasmon resonance (SPR)).
  • Data Integration : Correlate electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance urea-mediated hydrogen bonding .

Q. What advanced techniques are suitable for elucidating this compound’s interaction with biological macromolecules?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase) to resolve binding pockets. Use synchrotron radiation for high-resolution (<2.0 Å) data .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions to affinity .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-laboratory variability in bioactivity assays .
  • Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key vs. induced-fit models for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea

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